molecular formula C9H4BrF7O B2730047 2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 1917307-13-1

2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B2730047
CAS No.: 1917307-13-1
M. Wt: 341.023
InChI Key: YZSKLVCAZJHWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Properties
2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 2402-72-4) is a fluorinated aromatic alcohol with the molecular formula C₉H₅BrF₇O and a molecular weight of 323.03 g/mol . Its structure features a hexafluoroisopropyl alcohol (HFIP) backbone substituted with a 4-bromo-3-fluorophenyl group. The electron-withdrawing trifluoromethyl groups and halogen substituents enhance its acidity (pKa ~9–10, typical of HFIP derivatives) and polarity, making it soluble in polar aprotic solvents like dichloromethane and HFIP itself .

Applications
This compound is primarily used as:

  • A building block in synthesizing pharmaceuticals, such as RORγt inverse agonists (e.g., SR1001 derivatives) .
  • A solvent additive in organic electrosynthesis due to HFIP’s ability to stabilize radical cations .
  • A precursor for bromofunctionalization reactions in alkenes/alkynes .

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF7O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSKLVCAZJHWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-bromo-3-fluorophenyl derivatives with hexafluoropropanol. One common method includes the use of a base such as sodium hydride to deprotonate hexafluoropropanol, followed by nucleophilic substitution with 4-bromo-3-fluorobenzyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Major Products Formed

    Substitution products: Various substituted phenyl derivatives.

    Oxidation products: Corresponding ketones or aldehydes.

    Reduction products: Alcohols or alkanes.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, and key differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target: 2-(4-Bromo-3-fluorophenyl)-HFIP 4-Br, 3-F C₉H₅BrF₇O 323.03 High acidity, pharmaceutical intermediates
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 2-Br C₉H₅BrF₆O 323.03 Ortho-bromo substitution induces steric hindrance
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 4-Br C₉H₅BrF₆O 323.03 Para-bromo substitution; weaker electronic effects vs. 4-Br-3-F
2-(4-Bromo-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 4-Br, 3-Cl C₉H₅BrClF₆O 357.48 Chlorine’s larger size reduces electronegativity vs. fluorine
2-(4-Hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 4-OH C₉H₅F₆O₂ 262.12 Hydroxyl group increases acidity (pKa ~8) and H-bonding capacity
2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 3-NH₂ C₉H₇F₆NO 275.15 Amino group enables nucleophilic reactions (e.g., sulfonamide formation)

Key Comparisons:

Electronic Effects: The 4-bromo-3-fluoro substitution in the target compound creates a stronger electron-withdrawing effect than analogs with single halogens (e.g., 4-bromo or 2-bromo derivatives) . This enhances its reactivity in SNAr (nucleophilic aromatic substitution) reactions.

Steric Effects :

  • Ortho-substituted bromo derivatives (e.g., 2-bromophenyl-HFIP) exhibit steric hindrance, limiting their utility in bulky ligand synthesis compared to para-substituted analogs .

Acidity and Solubility :

  • The hydroxyphenyl-HFIP analog () has a lower pKa (~8) than halogenated derivatives due to the −OH group’s strong electron-withdrawing effect, making it more soluble in aqueous media .

Biological Activity

2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a unique structure that incorporates both bromine and fluorine atoms. Its molecular formula is C11H7BrF6O, and it exhibits a high degree of fluorination which can influence its solubility and reactivity in biological systems.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance, studies have shown that fluorinated phenyl compounds can inhibit cell proliferation in various cancer cell lines. The presence of the bromine and fluorine substituents may enhance the compound's ability to interact with biological targets.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-olA431<10
4-Bromo-3-fluorophenolJurkat15
Thiazole derivativesHT29<5

The mechanism through which 2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Disruption of Cellular Signaling : The compound may interfere with signaling pathways that promote cell survival and proliferation.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of the compound on various cell lines. Results indicate that the compound exhibits dose-dependent cytotoxic effects.

Figure 1: Cytotoxicity Profile

Cytotoxicity Profile

Case Study 1: In Vitro Analysis

In vitro studies demonstrated that 2-(4-Bromo-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol effectively reduced viability in A431 cells by inducing apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the phenyl ring significantly affected the biological activity. The introduction of electron-withdrawing groups like bromine and fluorine enhanced the anticancer properties compared to non-fluorinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.